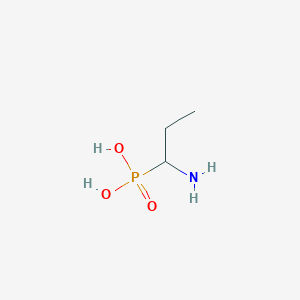

1-Aminopropylphosphonic acid

Description

Historical Evolution of 1-Aminoalkylphosphonic Acid Chemistry

The study of phosphorus analogues of natural α-amino acids dates back to the 1940s. psu.edu However, it was in the 1970s and 1980s that the field of 1-aminoalkylphosphonic acids experienced a surge in research interest. frontierspartnerships.org This rapid development was spurred by the discovery of their potential as antimetabolites, compounds that can compete with natural metabolites for the active sites of enzymes and other cellular receptors. frontierspartnerships.org Early research focused on the synthesis of these compounds, with the development of methods like the addition of hypophosphorous acid to diphenylmethylimines to create a range of 1-aminoalkylphosphonous acids, which are isosteres of protein amino acids. psu.edursc.org These could then be oxidized to their corresponding 1-aminoalkylphosphonic acids. rsc.org The first attempts at a systematic nomenclature and coding system for these compounds and their derivatives appeared in 1978, reflecting their growing importance in scientific research. frontierspartnerships.org

1-Aminopropylphosphonic Acid as a Key Representative in Aminophosphonate Research

This compound serves as a significant representative in the broader field of aminophosphonate research. Its relatively simple structure, consisting of a propyl chain with an amino group and a phosphonic acid group at the 1-position, makes it a fundamental model for studying the chemical and biological properties of this class of compounds. Research involving this compound and its derivatives has contributed to a deeper understanding of how aminophosphonates interact with biological systems. For instance, studies on the deamination of this compound and other 1-aminoalkylphosphonic acids have provided insights into their reaction mechanisms and the formation of various products. mdpi.com Furthermore, its use in the development of fungicides highlights its practical applications in agrochemistry. google.com The compound's role extends to materials science, where it has been used to modify the surfaces of metal oxides like TiO2 to create hybrid materials with tailored properties for applications such as catalysis and separation processes. vub.beresearchgate.net

Conceptual Framework: Aminophosphonic Acids as Bio-Isosteric Analogs of Amino Acids

A central concept in understanding the biological significance of aminophosphonic acids is their role as bio-isosteric analogs of amino acids. nih.govresearchgate.net Bioisosterism refers to the principle of substituting one atom or group of atoms in a biologically active compound with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or enhanced biological activity.

In the case of α-aminophosphonic acids, the planar carboxylic acid group (-COOH) of an α-amino acid is replaced by a tetrahedral phosphonic acid group (-PO(OH)₂). mdpi.comnih.gov While the phosphonic and carboxylic acid groups differ in shape, size, and acidity, this substitution is of great interest because the tetrahedral geometry of the phosphorus atom can mimic the transition state of peptide bond cleavage. mdpi.comnih.gov This allows α-aminophosphonic acid derivatives to act as stable analogs of this transition state, thereby inhibiting enzymes involved in proteolysis. mdpi.comnih.gov This inhibitory action is the basis for many of their observed biological activities. mdpi.comtandfonline.com

| Feature | α-Amino Acid | α-Aminophosphonic Acid |

| Acidic Group | Carboxylic acid (-COOH) | Phosphonic acid (-PO(OH)₂) |

| Geometry of Acidic Group | Planar | Tetrahedral |

| Biological Role | Building blocks of proteins | Enzyme inhibitors, antimetabolites wikipedia.orgfrontierspartnerships.org |

Overview of Research Domains Intersecting with this compound Studies

Research on this compound and its analogs intersects with a diverse range of scientific disciplines, reflecting the versatility of this class of compounds.

Medicinal Chemistry: A primary area of investigation is in drug discovery. mdpi.com Due to their ability to mimic the transition state of peptide cleavage, aminophosphonates are explored as potential enzyme inhibitors for various therapeutic targets. mdpi.comwiley.com Derivatives of aminophosphonic acids have been studied for their potential as antibacterial, antiviral, and anticancer agents. nih.govresearchgate.netontosight.ai

Agrochemistry: The biological activity of aminophosphonates extends to agricultural applications. vulcanchem.com For example, some derivatives have been developed as herbicides and fungicides. google.comtandfonline.com

Materials Science: this compound and other organophosphonic acids are used for the surface modification of metal oxides. vub.beresearchgate.net This "grafting" process creates hybrid organic-inorganic materials with tailored surface properties, which are valuable in fields such as catalysis, separation science, and the development of corrosion-resistant coatings. vub.beresearchgate.net

Chemical Synthesis: The development of efficient and stereoselective methods for the synthesis of aminophosphonic acids, including this compound, remains an active area of research. nih.govrsc.orgnih.gov This includes methods like the Kabachnik-Fields and Pudovik reactions, as well as asymmetric synthesis techniques to produce enantiomerically pure compounds, which is often crucial for their biological activity. wikipedia.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-aminopropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJNDWGTWHHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864694 | |

| Record name | Ampropylfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14047-23-5 | |

| Record name | Ampropylfos [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-133879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ampropylfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, (1-aminopropyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROPYLFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BDS7L11G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature, Classification, and Stereochemistry of 1 Aminopropylphosphonic Acid

Standardized Nomenclature and Code Systems for 1-Aminoalkylphosphonic Acids

The systematic naming and coding of chemical compounds are crucial for unambiguous identification and communication in the scientific community. For 1-aminopropylphosphonic acid, several standardized systems are in place.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1-aminopropyl)phosphonic acid. matrix-fine-chemicals.comnih.gov It is also known by its synonym, ampropylfos. matrix-fine-chemicals.combcpcpesticidecompendium.orgjst.go.jp The Chemical Abstracts Service (CAS) has assigned the number 14047-23-5 to the racemic mixture of this compound. matrix-fine-chemicals.comlookchem.comsigmaaldrich.com

Different code systems and identifiers are used to catalogue this compound in various databases. These include the InChIKey, which is DELJNDWGTWHHFA-UHFFFAOYNA-N for the racemate, and specific identifiers for its enantiomeric forms. matrix-fine-chemicals.com For instance, the (1R)-enantiomer has an InChIKey of DELJNDWGTWHHFA-GSVOUGTGSA-N, while the (1S)-enantiomer's InChIKey is DELJNDWGTWHHFA-VKHMYHEASA-N. echemi.comnih.gov

Table 1: Standardized Nomenclature and Identifiers for this compound and its Enantiomers

| Compound | IUPAC Name | CAS Number | InChIKey |

| Racemic this compound | (1-Aminopropyl)phosphonic acid | 14047-23-5 matrix-fine-chemicals.comlookchem.comsigmaaldrich.com | DELJNDWGTWHHFA-UHFFFAOYNA-N matrix-fine-chemicals.com |

| (1R)-1-Aminopropylphosphonic acid | [(1R)-1-aminopropyl]phosphonic acid | 98049-00-4 chemicalbook.comalfa-chemistry.com | DELJNDWGTWHHFA-GSVOUGTGSA-N nih.govalfa-chemistry.com |

| (1S)-1-Aminopropylphosphonic acid | [(1S)-1-aminopropyl]phosphonic acid | 98048-99-8 echemi.comparchem.com | DELJNDWGTWHHFA-VKHMYHEASA-N echemi.com |

Isomeric and Analogous Structures within the Aminopropylphosphonic Acid Series

The aminopropylphosphonic acid series showcases a variety of isomers, each with distinct structural arrangements. These include positional isomers and stereoisomers, which significantly influence the compound's properties and biological interactions.

Positional isomers of aminophosphonic acids are distinguished by the location of the amino group relative to the phosphonic acid group on the alkyl chain. tacr.cz In the context of aminopropylphosphonic acid, this leads to alpha (α), beta (β), and gamma (γ) isomers.

α-Aminopropylphosphonic acid (this compound): The amino group is attached to the same carbon atom as the phosphonic acid group (the α-carbon).

β-Aminopropylphosphonic acid (2-Aminopropylphosphonic acid): The amino group is on the carbon atom adjacent to the one bearing the phosphonic acid group (the β-carbon).

γ-Aminopropylphosphonic acid (3-Aminopropylphosphonic acid): The amino group is on the carbon atom two positions away from the phosphonic acid group (the γ-carbon).

The synthesis and reactivity of these isomers, such as the formation of α,β-unsaturated imines from α-aminophosphonates, have been subjects of chemical research. researchgate.net Furthermore, methods for the enantioseparation of these isomers have been developed using techniques like high-performance liquid chromatography. tacr.czunivie.ac.at

This compound possesses a chiral center at the α-carbon, leading to the existence of two enantiomers: (1R)-1-aminopropylphosphonic acid and (1S)-1-aminopropylphosphonic acid. herts.ac.uk These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities.

The (1R)-enantiomer is also referred to as (R)-(-)-(1-aminopropyl)phosphonic acid, and the (1S)-enantiomer as (S)-(+)-(1-aminopropyl)phosphonic acid. echemi.comchemicalbook.com They have distinct CAS numbers, with 98049-00-4 for the (1R) form and 98048-99-8 for the (1S) form. echemi.comchemicalbook.comglobalchemmall.com The synthesis of optically pure α-substituted β- or γ-amino phosphonates can be achieved through various chemical transformations. scispace.com

Table 2: Properties of this compound Enantiomers

| Property | (1R)-1-Aminopropylphosphonic acid | (1S)-1-Aminopropylphosphonic acid |

| CAS Number | 98049-00-4 chemicalbook.comalfa-chemistry.com | 98048-99-8 echemi.comparchem.com |

| Synonyms | (R)-(-)-(1-Aminopropyl)phosphonic acid chemicalbook.com | (S)-(+)-(1-Aminopropyl)phosphonic acid echemi.comglobalchemmall.com |

| Molecular Formula | C3H10NO3P chemicalbook.com | C3H10NO3P echemi.com |

| Molecular Weight | 139.09 chemicalbook.com | 139.09 echemi.com |

| Melting Point | 265-269 °C (lit.) chemicalbook.comalfa-chemistry.com | 265-269 °C (lit.) echemi.comchemdad.com |

Structural Similarities to Neurotransmitters and Other Biomolecules

Aminophosphonic acids are recognized as structural analogues of amino acids. researchgate.net This structural mimicry allows them to interact with biological systems, often acting as competitive inhibitors or antagonists for enzymes and receptors that normally bind to their amino acid counterparts. researchgate.net

Specifically, aminophosphonic acids, including this compound and its isomers, share structural resemblances with key neurotransmitters. For instance, 3-aminopropylphosphonic acid (3-APPA) is an agonist of the GABA-B receptor, indicating its structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. scbt.comresearchgate.netresearchgate.net The phosphinic acid analogue of GABA, 3-aminopropylphosphinic acid (3-APPA), is also a potent GABA-B agonist. researchgate.netbohrium.com The structural analogy extends to glutamic acid, an excitatory neurotransmitter, with compounds like L-2-amino-4-phosphonobutyric acid (L-AP4) acting as a selective agonist for certain glutamate (B1630785) receptors. researchgate.netchemicalbook.com

The phosphonic acid group's tetrahedral geometry and higher acidity compared to the planar carboxylic acid group contribute to these interactions, despite the larger size of the phosphorus atom. researchgate.net This allows aminophosphonic acids to serve as valuable tools in studying neurological processes and as potential templates for drug design.

Advanced Synthetic Methodologies for 1 Aminopropylphosphonic Acid and Its Derivatives

Established Synthetic Routes for 1-Aminoalkylphosphonic Acids

The synthesis of 1-aminoalkylphosphonic acids, the broader class to which 1-aminopropylphosphonic acid belongs, is underpinned by several well-established and versatile methods. These routes are fundamental to the field and have been adapted and refined over time.

The Ptc-Aminophosphonate Method and Its Development

One of the cornerstone methodologies in the synthesis of 1-aminoalkylphosphonic acids is the Ptc-aminophosphonate method. chemicalbook.com This method, an abbreviation for the Phenylthiocarbamoylaminoalkylphosphonate method, provides an efficient and time-saving pathway to a diverse range of 1-aminoalkylphosphonic acids (AAPs) of high analytical purity, suitable for syntheses from millimole to mole scales. chemicalbook.com The development of this methodology has been the subject of comprehensive reviews that detail its scope and limitations. chemicalbook.commolaid.com The Ptc-method and its related variations have become one of the most frequently used techniques for preparing structurally diverse aminophosphonates. researchgate.net

The method is a modification of the Engelman-Pikl-Oleksyszyn reaction and involves the use of various amides, carbamates, and other related compounds. researchgate.net These modifications have expanded the utility of the core reaction, allowing for the synthesis of a wide variety of aminophosphonic acid structures. researchgate.net

Nitrile-Based Synthesis Approaches

The conversion of nitriles presents another significant pathway to 1-aminophosphonic acids. dokumen.pub A general approach involves the reduction of a nitrile to a diisobutylaluminum salt of an aldimine. dokumen.pub This intermediate then undergoes an addition reaction with diisopropyl phosphite (B83602). The resulting 1-aminophosphonate can be deprotected to yield the racemic 1-aminophosphonic acid. dokumen.pub Alternatively, the intermediate can be reacted with Boc₂O to produce the N-Boc-protected 1-aminophosphonate, which can be valuable for further synthetic manipulations. dokumen.pub This nitrile-based approach has been successfully applied to a variety of nitriles, demonstrating its versatility in preparing these valuable compounds. dokumen.pub

Mannich-Type Multicomponent Condensations in Phosphonopeptide Synthesis

The Mannich-type reaction, a multicomponent condensation, is a highly efficient and convergent strategy for synthesizing α-aminophosphonic acid derivatives. electronicsandbooks.comnih.gov This one-pot reaction typically involves the condensation of an amine or carbamate (B1207046), an aldehyde, and a phosphite. electronicsandbooks.com This approach is particularly valuable as it avoids the need to first synthesize 1-aminoalkylphosphonic acid or its derivatives as starting materials. electronicsandbooks.comlookchem.com

A straightforward method has been developed for the synthesis of depsiphosphonopeptides, which are important peptide analogues, using a Mannich-type multicomponent condensation of benzyl (B1604629) carbamate, various aldehydes, and 1-carbethoxyalkyl phosphorodichloridites. electronicsandbooks.com This strategy provides a more convenient and practical route under mild reaction conditions, often resulting in good yields compared to previous methods. electronicsandbooks.com The versatility of the Mannich-type condensation has established it as a key strategy in the synthesis of phosphonopeptides and their analogues. nih.govresearchgate.net

Stereoselective Synthesis Strategies for Enantiomerically Pure this compound

Achieving stereocontrol is a critical challenge in the synthesis of biologically active molecules. For this compound, where the stereochemistry at the α-carbon is crucial, several strategies have been developed to obtain enantiomerically pure or enriched forms.

General asymmetric synthesis of α-aminophosphonates can be achieved through several primary routes, including the use of chiral starting materials or chiral catalysts. nih.gov These strategies include:

The addition of phosphites to chiral imines derived from chiral amines.

The addition of phosphites to chiral imines derived from chiral aldehydes.

The addition of chiral phosphites to non-chiral imines.

The addition of non-chiral phosphites to non-chiral imines in the presence of a chiral catalyst. nih.gov

A specific and efficient strategy for synthesizing enantiomerically enriched aminopropylphosphonates involves the use of aziridinephosphonates as chiral precursors. mdpi.com For instance, diethyl (R)- and (S)-2-(N-Boc-amino)propylphosphonates have been obtained through the direct regiospecific hydrogenolysis of the corresponding enantiomers of N-Boc-(aziridin-2-yl)methylphosphonates. mdpi.comresearchgate.net This regioselective ring-opening of a chiral aziridine (B145994) provides a powerful method for establishing the desired stereocenter. mdpi.com

Another advanced method involves the organocatalytic α-amidoalkylation of dimethyl phosphite. nih.gov This approach uses racemic 1-(N-acylamino)alkyltriphenylphosphonium salts, derived from α-amino acids, which react with dimethyl phosphite in the presence of a chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salt as a catalyst. This method has been shown to produce enantiomerically enriched α-aminophosphonates in high yields (up to 98%) and with high enantiomeric excess (up to 92% ee). nih.gov

| Strategy | Description | Key Feature | Reference |

|---|---|---|---|

| Chiral Imines | Nucleophilic addition of phosphites to imines derived from chiral amines or aldehydes. | Substrate-controlled diastereoselectivity. | nih.gov |

| Chiral Aziridine Ring-Opening | Regiospecific hydrogenolysis of N-protected chiral (aziridin-2-yl)methylphosphonates. | Creates enantiomerically enriched aminopropylphosphonates. | mdpi.com |

| Organocatalysis | α-amidoalkylation of phosphites with phosphonium (B103445) salts using a chiral phase-transfer catalyst. | Catalyst-controlled enantioselectivity. | nih.gov |

Synthesis of Derivatized this compound Analogs

The synthesis of derivatives of this compound, particularly N-substituted analogs, is crucial for developing compounds with tailored properties. These modifications can significantly influence the molecule's biological activity and physical characteristics.

N-Substituted and N-Analogues Syntheses

A practical method for preparing N-acetyl-1-aminopropylphosphonic acid involves the use of N-(triphenylmethyl)alkanimines. researchgate.netarkat-usa.org The reaction of the appropriate N-(triphenylmethyl)alkanimine with either phosphorus trichloride (B1173362) in acetic acid or phosphonic acid in acetic anhydride (B1165640) yields the 1-acetylaminoalkylphosphonic acid. researchgate.netarkat-usa.org Subsequent hydrolysis of the acetyl group provides the free 1-aminoalkylphosphonic acid. researchgate.net This method is economical and has been used for large-scale preparations. arkat-usa.org

The following table details the synthesis of 1-acetylaminopropylphosphonic acid (1c) and its subsequent conversion to this compound (2c). researchgate.net

| Compound No. | Structure | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| 1c | 1-Acetylaminopropylphosphonic acid | Method A: PCl₃/AcOH Method B: HP(O)(OH)₂/Ac₂O | Method A: 78% Method B: 85% | researchgate.netarkat-usa.org |

| 2c | This compound | Hydrolysis of 1c | Good yields | researchgate.netarkat-usa.org |

Furthermore, N-benzylated derivatives have been synthesized as potential therapeutic agents. nih.gov A series of N-benzylated (N-arylcarbamoyl)alkylphosphonate esters were prepared and evaluated for their biological activity. nih.gov Additionally, the synthesis of conformationally constrained analogues has been achieved by incorporating the α-aminophosphonic acid moiety into heterocyclic systems like 1,2,3,4-tetrahydroquinoline. mdpi.com This is accomplished by introducing the phosphonate (B1237965) group into N-acyliminium ion intermediates, followed by deprotection to yield the target cyclic aminophosphonic acid. mdpi.com These varied approaches highlight the robustness of synthetic strategies available for creating a wide range of N-substituted this compound analogues.

Synthesis of Phosphonic Analogs of Peptides (e.g., Enkephalins, Depsipeptides)

The replacement of a carboxylic acid group in a peptide with a phosphonic acid moiety can lead to analogs with interesting biological properties, such as resistance to carboxypeptidases. nih.gov The synthesis of these phosphonic analogs, particularly of enkephalins and depsipeptides, has been an area of significant research.

Enkephalin Analogs:

Enkephalins are pentapeptides involved in pain signaling. Synthetic strategies have been developed to create analogs where the C-terminal carboxylic acid is substituted with a phosphonic acid group (PO₃H₂). A common approach involves the synthesis of eight different enkephalin analogs containing the phosphonic counterparts of key amino acids like glycine, leucine, methionine, and phenylalanine. researchgate.net The process typically starts with racemic dialkyl aminoalkanephosphonates. These are coupled with phenylalanine, and the resulting L,D and L,L dipeptide diastereomers are separated using column chromatography. researchgate.net This method allows for the creation of enkephalin analogs with modified C-termini, which have been investigated for their potential analgesic activities. nih.govresearchgate.net

Depsipeptide Analogs:

Depsipeptides are peptides where one or more amide bonds are replaced by ester bonds. Phosphonodepsipeptides, which incorporate a phosphonate linkage, are generally more stable than their phosphonopeptide counterparts due to the robustness of the phosphonate bond compared to the phosphonamidate bond. researchgate.netdntb.gov.ua This stability makes them attractive candidates for development as enzyme inhibitors, haptens for antibody production, and prodrugs. researchgate.netdntb.gov.ua

The synthesis of phosphonodepsipeptides can be achieved through several routes. One general method is the coupling of N-protected amino acids with 1-hydroxyalkylphosphonates. researchgate.net For instance, analogs of the biologically active ophthalmic and norophthalmic acids have been synthesized. nih.govdicp.ac.cn These syntheses often employ protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The coupling reactions can be facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-(N,N-dimethylamino)pyridine or through the use of mixed anhydrides. nih.gov

A variety of synthetic strategies for phosphonodepsipeptides have been reviewed, highlighting methods such as:

Phosphonylation of hydroxy esters with phosphonochloridates. researchgate.netdntb.gov.ua

Condensation of phosphonic monoesters with hydroxy esters. researchgate.netdntb.gov.ua

Alkylation of phosphonic monoesters. researchgate.netdntb.gov.ua

Multicomponent condensation reactions. researchgate.netdntb.gov.ua

These methods provide access to a diverse range of phosphonodepsipeptide structures for biological evaluation.

Preparation of Alkyl- and Benzyl-Substituted Aminopropylphosphonic Acids

The introduction of alkyl and benzyl substituents on the nitrogen atom of aminopropylphosphonic acid can significantly influence its biological activity. Several synthetic methodologies have been developed to achieve these modifications.

One effective strategy begins with N-protected (aziridin-2-yl)methylphosphonates. The nitrogen of the aziridine ring can be benzylated, followed by a regioselective ring-opening reaction to yield N-benzyl-substituted aminopropylphosphonic acid derivatives. For example, diethyl (R)-N-(benzylaziridin-2-yl)methylphosphonate can be synthesized from the corresponding N-H aziridine using benzyl bromide and potassium carbonate. Subsequent ring-opening and deprotection steps can provide the target compound. researchgate.netnih.gov

Another versatile method involves the reaction of N-(triphenylmethyl)alkanimines with phosphorus trichloride in acetic acid or with phosphonic acid in acetic anhydride. This reaction initially produces 1-acetylaminoalkylphosphonic acids. These intermediates can then be hydrolyzed to afford the desired 1-aminoalkylphosphonic acids, including the N-unsubstituted this compound. nih.govorganic-chemistry.org This product can then be subjected to standard N-alkylation or N-benzylation procedures.

Furthermore, the synthesis of diphenyl α-(N-benzyloxycarbonyl)aminoalkylphosphonates can be accomplished by heating a mixture of triphenyl phosphite, an appropriate aldehyde (in this case, propanal), and benzyl carbamate in acetic acid. sustech.edu.cn The resulting N-Cbz protected aminophosphonate can be deprotected and subsequently alkylated or benzylated. The discovery of 3-(N-alkyl)aminopropylphosphonic acids as potent agonists for sphingosine-1-phosphate (S1P) receptors underscores the importance of these synthetic approaches. nih.gov

| Method | Starting Materials | Key Intermediates | Reference |

|---|---|---|---|

| Aziridine Ring-Opening | N-protected (aziridin-2-yl)methylphosphonate, Benzyl bromide | N-Benzyl-(aziridin-2-yl)methylphosphonate | researchgate.net, nih.gov |

| From N-(Triphenylmethyl)alkanimines | N-(Triphenylmethyl)propanimine, PCl₃/AcOH or HP(O)(OH)₂/Ac₂O | 1-Acetylaminopropylphosphonic acid | organic-chemistry.org, nih.gov |

| From Triphenyl Phosphite | Triphenyl phosphite, Propanal, Benzyl carbamate | Diphenyl α-(N-benzyloxycarbonyl)aminopropylphosphonate | sustech.edu.cn |

Photoinduced and Copper-Catalyzed Enantioconvergent N-Alkylations

The development of enantioconvergent catalytic methods represents a significant advancement in asymmetric synthesis. Photoinduced and copper-catalyzed N-alkylations have emerged as powerful tools for the preparation of chiral amines from racemic starting materials. While specific applications of these methods to this compound are not yet widely documented, their general applicability suggests high potential for the synthesis of its chiral N-substituted derivatives.

Copper-Catalyzed Enantioconvergent Radical N-Alkylation:

This methodology allows for the coupling of racemic secondary or tertiary alkyl halides with a variety of amines, including aromatic and aliphatic amines, to produce chiral products with high enantioselectivity. nih.govnih.govorganic-chemistry.org The reactions are typically catalyzed by a copper(I) salt in combination with a chiral ligand. A notable system employs a chiral anionic N,N,N-ligand which facilitates the enantioselective C-N bond formation. nih.govorganic-chemistry.orgnih.gov The proposed mechanism often involves the formation of an alkyl radical, which then engages with the chiral copper-amine complex. This approach circumvents the challenges associated with traditional nucleophilic substitution reactions and has been shown to be effective for a broad range of substrates. nih.govorganic-chemistry.org

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Cu(I) salt (e.g., CuI) with a chiral ligand (e.g., anionic N,N,N-ligand or tridentate anionic ligand). | nih.gov, organic-chemistry.org, nih.gov |

| Substrate Scope | Racemic secondary and tertiary alkyl halides; diverse aromatic and aliphatic amines. | nih.gov, nih.gov |

| Mechanism | Involves the generation of alkyl radicals and an outer-sphere nucleophilic attack. | organic-chemistry.org |

| Advantages | High enantioselectivity, broad substrate scope, catalyst-controlled stereoselectivity. | nih.gov, organic-chemistry.org |

Photoinduced Enantioconvergent N-Alkylation:

The combination of copper catalysis and photoredox catalysis has enabled the enantioconvergent N-alkylation of amines under mild conditions. dicp.ac.cn In these systems, a photosensitizer absorbs light and initiates a single-electron transfer process, leading to the formation of an alkyl radical from a racemic alkyl halide. A separate chiral copper complex then controls the stereochemistry of the subsequent C-N bond formation. This dual catalytic approach has been successfully applied to the N-alkylation of anilines and amides with racemic tertiary electrophiles at low temperatures. dicp.ac.cn The use of light provides a temporal control over the generation of the reactive radical species.

These advanced enantioconvergent N-alkylation methodologies hold considerable promise for the asymmetric synthesis of complex N-substituted this compound derivatives, offering a direct route to chiral molecules that would be challenging to prepare using classical methods.

Structural Characterization and Conformational Analysis of 1 Aminopropylphosphonic Acid

Spectroscopic Analysis of 1-Aminopropylphosphonic Acid and Related Compounds

Spectroscopic methods are fundamental to understanding the molecular structure and behavior of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in particular, provide detailed insights into its conformation and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR

NMR spectroscopy serves as a powerful tool for characterizing the structure of this compound in solution. The spectra are distinguished by chemical shifts and coupling constants that arise from interactions between nuclei, offering a precise map of the molecular framework. nih.govlondonmet.ac.uk

The ¹H, ¹³C, and ³¹P NMR spectra of this compound provide definitive structural information. In deuterium (B1214612) oxide (D₂O), the signals for each nucleus appear at characteristic chemical shifts (δ), measured in parts per million (ppm). The multiplicity of these signals is determined by spin-spin coupling with neighboring nuclei, with the coupling constants (J) reported in Hertz (Hz). rsc.org

The phosphorus-31 nucleus significantly influences the spectra of adjacent carbon and proton atoms, leading to observable splitting in their signals due to heteronuclear coupling. nih.gov For instance, the carbon atom directly bonded to the phosphorus (C1) exhibits a large one-bond coupling constant (¹JPC), while more distant nuclei show smaller two- or three-bond couplings (²JPC, ³JPC). rsc.orgmagritek.com

The following table summarizes the NMR data for this compound in a D₂O solvent.

| Nucleus | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Assignment |

| ¹H | 3.12 - 3.10 (m) | - | H1 (CH) |

| 2.14 - 1.91 (m) | - | H2 (CH₂) | |

| 1.90 - 1.67 (m) | - | H2 (CH₂) | |

| 1.13 (t) | ³JHH = 7.5 | H3 (CH₃) | |

| ¹³C | 50.8 (d) | ¹JPC = 143.2 | C1 (CH) |

| 21.82 (s) | - | C2 (CH₂) | |

| 10.2 (d) | ³JPC = 9.4 | C3 (CH₃) | |

| ³¹P | 13.48 (s) | - | P |

Data sourced from reference rsc.org. Note: (m) = multiplet, (t) = triplet, (d) = doublet, (s) = singlet.

NMR-controlled titrations are instrumental in probing the protonation equilibria of this compound. By monitoring the chemical shifts of ¹³C and ³¹P nuclei as a function of pH, the compound's pKa values can be determined. researchgate.netresearchgate.net Aminophosphonic acids are known to exist as zwitterions, a state characterized by the internal transfer of a proton from the phosphonic acid group to the amino group. rcsb.org

This zwitterionic nature is confirmed by pH-dependent NMR studies. The titration curve for this compound shows that the phosphorus nucleus becomes more shielded (shifts to a lower ppm value) upon deprotonation of the phosphonic acid function. Conversely, deprotonation of the ammonium (B1175870) group (R-NH₃⁺) at higher pH causes a deshielding effect (shift to a higher ppm value). researchgate.net This behavior affirms that in a neutral pH range, the molecule predominantly exists as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated phosphonic acid group (PO₃H⁻). researchgate.netrcsb.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides unambiguous proof of the molecular structure of this compound in the solid state, detailing its conformation and the intricate network of intermolecular forces that stabilize the crystal lattice. researchgate.net

In the crystalline form, this compound exists as a zwitterion, H₃N⁺CH(C₂H₅)PO(O⁻)(OH). researchgate.net The crystal structure analysis reveals that the asymmetric unit is composed of two of these zwitterionic entities. The conformation of the molecule is characterized by an antistaggered relationship between the terminal methyl group of the propyl chain and the phosphonic acid group. This spatial arrangement is confirmed to be present in both the solid state and in aqueous solution. researchgate.net This specific conformation is a key feature of its three-dimensional architecture.

The crystal packing of this compound is governed by an extensive network of hydrogen bonds. These interactions lead to the formation of distinct hydrophilic and hydrophobic layers within the crystal lattice. researchgate.net The hydrophilic layers are held together by a series of strong and highly directional hydrogen bonds. researchgate.net

Specifically, these interactions are of the N⁺—H⋯O and O—H⋯O types, where the protonated amino group and the hydroxyl group of the phosphonate (B1237965) act as hydrogen bond donors, and the oxygen atoms of the phosphonate group act as acceptors. These strong O—H···O bonds link the molecules into chains. researchgate.net This robust hydrogen-bonding network is the primary force responsible for the stability and structural integrity of the crystalline solid. researchgate.netgrafiati.com

Acidity and Protonation States of the Phosphonic and Amine Groups

This compound is an amino acid analogue containing both a basic amino group (-NH₂) and an acidic phosphonic acid group (-PO(OH)₂). This bifunctional nature allows the molecule to exist in various protonation states depending on the pH of its environment. vulcanchem.com In solution, an equilibrium exists between the neutral, protonated (cationic), deprotonated (anionic), and zwitterionic forms.

The phosphonic acid group is polyprotic and can lose two protons, while the amine group can be protonated. The specific charge of the molecule is therefore highly dependent on the surrounding pH. At very low pH, in a highly acidic environment, the amine group is protonated to form an ammonium group (-NH₃⁺), and the phosphonic acid group remains fully protonated. As the pH increases, the phosphonic acid group begins to deprotonate. The first deprotonation occurs at a lower pH than the second. In an intermediate pH range, the molecule can exist as a zwitterion, where the amine group is protonated (-NH₃⁺) and the phosphonic acid group is deprotonated (-PO₃H⁻ or -PO₃²⁻). At high pH, in a basic environment, the amine group is deprotonated (-NH₂) and the phosphonic acid group is fully deprotonated, resulting in a net negative charge. reddit.com

Studies on analogous aminoalkylphosphonic acids show that the deprotonation of the phosphonate group significantly influences the molecule's properties. researchgate.net For similar small aminoalkylphosphonic acids, the first deprotonation of the phosphonic group occurs at a pKa around 1-2, the second around pH 6-7, while the deprotonation of the ammonium group occurs at a pKa above 10. researchgate.net Spectroscopic studies, including Diffuse Reflectance Infrared Fourier Transform (DRIFT) and X-ray Photoelectron Spectroscopy (XPS), on related compounds have confirmed the presence of both neutral amine (NH₂) and protonated ammonium (NH₃⁺) groups on surfaces, indicating a mixture of protonation states can coexist. nih.govresearchgate.netuantwerpen.be

Table 1: Predominant Protonation States of this compound at Varying pH Levels

| pH Range | Phosphonic Acid Group State | Amine Group State | Net Charge of Molecule |

| Strongly Acidic (e.g., pH < 1) | -PO(OH)₂ | -NH₃⁺ | Positive |

| Acidic to Neutral (e.g., pH 2-7) | -PO₂⁻(OH) / -PO₃²⁻ | -NH₃⁺ | Zwitterionic / Net Negative |

| Strongly Basic (e.g., pH > 11) | -PO₃²⁻ | -NH₂ | Negative |

Conformational Studies in Solution and Solid State

The conformation of this compound, which describes the spatial arrangement of its atoms, is crucial to its chemical and biological interactions. Structural studies on similar active compounds, such as the related isomer 3-aminopropylphosphonic acid, indicate a preference for a fully extended conformation. This contrasts with some structurally similar but inactive compounds, which tend to adopt a folded or gauche conformation.

In the solid state, the crystal structure of aminophosphonic acids is heavily influenced by a network of hydrogen bonds. researchgate.net Molecules are often linked in a three-dimensional network, with the zwitterionic form being predominant. researchgate.net Computational studies using Density Functional Theory (DFT) have shown that a variety of conformations can coexist, particularly when the molecule interacts with surfaces. These conformations are dictated by a complex interplay of intra- and intermolecular forces. researchgate.netuantwerpen.bevub.be

The conformation of the propyl chain in this compound is defined by its dihedral angles. A dihedral angle describes the angle between two intersecting planes, defined by four consecutive atoms. For a molecule like this, key dihedral angles would be around the Cα-Cβ and Cβ-Cγ bonds of the propyl chain, as well as the Cα-P bond.

Studies of related molecules show a preference for a staggered conformation about the C-P bond. researchgate.net A staggered conformation minimizes steric hindrance between substituent groups on adjacent atoms, resulting in lower potential energy and greater stability. This typically corresponds to dihedral angles of approximately 60°, 180° (anti-periplanar), and -60° (or 300°). The fully extended conformation observed for active analogues corresponds to an anti-periplanar arrangement of the carbon backbone, which minimizes steric clashes and intramolecular strain.

Table 2: Idealized Dihedral Angles for Staggered Conformations

| Conformation | Approximate Dihedral Angle | Description |

| Anti | 180° | The substituents are furthest apart. Generally the most stable conformation. |

| Gauche | ±60° | The substituents are adjacent. Can be stable if attractive forces are present. |

The preferred conformation of this compound is significantly influenced by intramolecular interactions, primarily hydrogen bonding. vub.be In its zwitterionic state, the protonated amino group (-NH₃⁺) can act as a hydrogen bond donor, while the negatively charged oxygen atoms of the phosphonate group (-PO₃²⁻) can act as hydrogen bond acceptors.

This can lead to the formation of a "cyclic" or folded conformation where the amino group interacts directly with the phosphonate group. researchgate.net The strength of this intramolecular amine-phosphonate interaction is dependent on the length of the alkyl chain separating the two functional groups; as the chain length increases, the strength of this interaction tends to decrease. researchgate.net Computational studies have confirmed that the amine group is frequently involved in various intra-adsorbate interactions, which have a strong influence on the molecule's structure and spectroscopic properties, such as the ³¹P NMR chemical shifts. researchgate.netuantwerpen.bevub.be The presence of water can further influence these interactions, leading to a complex equilibrium of different conformational states. nih.gov

Molecular Interactions and Surface Chemistry of Aminopropylphosphonic Acids

Non-Covalent Interactions in Adsorption (Hydrogen Bonding, Electrostatic Effects).uantwerpen.becnr.it

The amine functionality is a primary participant in these interactions. iaea.org DFT calculations have shown that the amine group is involved in a complex network of hydrogen bonds, which can be categorized as:

Intra-adsorbate: The amine group of one molecule hydrogen bonds with the phosphonate (B1237965) group of the same molecule. uhasselt.beiaea.org

Inter-adsorbate: The amine group hydrogen bonds with adjacent phosphonic acid molecules on the surface. vub.beuhasselt.beiaea.org

Adsorbate-surface: The amine group forms hydrogen bonds with hydroxyl groups on the TiO₂ surface. vub.beuhasselt.beiaea.org

The coexistence of neutral NH₂ and protonated NH₃⁺ groups introduces electrostatic interactions at the surface. iaea.orgvub.be This surface charge distribution can influence how the grafted molecules arrange themselves and interact with their surroundings. berkeley.edu Furthermore, the presence of adsorbed water molecules on the TiO₂ surface can significantly stabilize different molecular conformations through additional hydrogen bonding, adding another layer of complexity to the surface environment. d-nb.infoiaea.org These numerous non-covalent interactions result in a "plethora of conformations" for the aminopropyl chain on the surface. nih.gov

Implications for Hybrid Organic-Inorganic Materials Design and Surface Functionalization.cnr.itmdpi.com

The ability to graft 1-aminopropylphosphonic acid onto metal oxide surfaces is foundational to the design of advanced hybrid organic-inorganic materials. vub.benih.gov This surface functionalization strategy merges the desirable properties of both components: the mechanical stability and chemical resistance of the inorganic oxide with the vast functional versatility of the organic molecule. vub.benih.gov

By introducing amine functionalities to the surface, its properties can be precisely tuned for specific applications. vub.benih.gov The accessible amine groups act as reactive sites for a range of purposes, including:

Metal Sorption: The amine groups can chelate metal ions, making these materials effective for extracting metals from solutions. nih.govacs.orgnih.gov

Heterogeneous Catalysis: The functionalized surface can serve as a support for catalytic nanoparticles or act as a basic catalyst itself. nih.govacs.org

CO₂ Capture: The basic nature of the amine groups makes them suitable for capturing acidic gases like carbon dioxide. nih.govacs.org

Biomolecule Immobilization: The amine provides a convenient anchor point for attaching enzymes or other biological molecules. nih.govacs.orgacs.org

A comprehensive understanding of the adsorption mechanisms, including binding modes and the role of the amine group, is crucial for a rational design approach. d-nb.infonih.gov Correlating the synthesis conditions (concentration, temperature) with the resulting surface properties (grafting density, amine speciation) and, ultimately, with the material's performance is key to optimizing these hybrid materials for their intended use. nih.govacs.org For instance, the functional amine group on 3APPA has been shown to be critical in the adsorption mechanism for arsenite, highlighting its potential for environmental remediation applications. nebraska.edu

Enzymatic and Metabolic Studies Involving 1 Aminopropylphosphonic Acid

1-Aminopropylphosphonic Acid as an Enzyme Substrate or Analog

This compound and other aminoalkylphosphonic acids can serve as substrates or structural analogs for various enzymes, primarily those involved in amino acid and peptide metabolism. tandfonline.comtandfonline.comtandfonline.com Their structural similarity to natural amino acids, with the phosphonic acid group replacing the carboxylic acid group, allows them to interact with the active sites of these enzymes. tandfonline.comhawaii.edu This interaction can lead to several outcomes, including the compound acting as a substrate for enzymatic transformation or as an inhibitor of the enzyme's catalytic activity. researchgate.netmdpi.com

The tetrahedral geometry of the phosphonic acid moiety is a key feature that allows these compounds to mimic the transition state of peptide bond hydrolysis. researchgate.netoup.comscispace.com This mimicry is central to their function as enzyme inhibitors. researchgate.net For instance, H-phosphinic analogs of amino acids, which are structurally related to aminophosphonic acids, can undergo substrate-like transformations by enzymes such as E. coli glutamate (B1630785) decarboxylase. researchgate.net

In the context of phosphonate (B1237965) metabolism, some bacteria can utilize aminoalkylphosphonates as a phosphorus source. nih.govnih.govresearchgate.net This process involves enzymatic cleavage of the stable carbon-phosphorus (C-P) bond. nih.govresearchgate.net The phnO gene in Escherichia coli encodes an aminoalkylphosphonate N-acetyltransferase that acetylates a range of aminoalkylphosphonic acids, including 3-aminopropylphosphonate. plos.orguniprot.org This acetylation is a preparatory step for the utilization of the phosphorus and also serves as a detoxification mechanism. plos.orgnih.gov

Enzyme Inhibition by Aminophosphonic Acids

Aminophosphonic acids are a significant class of enzyme inhibitors, acting as antagonists of their corresponding amino acids and thereby disrupting cellular metabolic processes. tandfonline.comscilit.comresearchgate.net Their inhibitory activity is largely attributed to the tetrahedral phosphonate group, which mimics the high-energy transition state of peptide bond hydrolysis. tandfonline.comresearchgate.netoup.comscispace.com

Competitive and Non-Competitive Inhibition Mechanisms

Aminophosphonic acid-based inhibitors can exhibit different modes of inhibition, including competitive and non-competitive mechanisms. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. dalalinstitute.com Many aminophosphonic acid inhibitors function in this manner due to their structural resemblance to the natural substrates. tandfonline.comnih.govnih.gov For example, certain dipeptide analogues of fluorinated aminophosphonic acids act as moderate competitive inhibitors of cathepsin C. nih.gov

Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, reducing the enzyme's catalytic activity without preventing substrate binding. dalalinstitute.com The specific mechanism of inhibition by an aminophosphonic acid depends on the structure of the inhibitor and the target enzyme. tandfonline.com

Some aminophosphonic acids exhibit slow-binding inhibition, a time-dependent process where an initial weak enzyme-inhibitor complex slowly converts to a more tightly bound complex. nih.gov This has been observed with inhibitors of 8-amino-7-oxopelargonate synthase. nih.gov

Transition State Analog Inhibition Design

The design of aminophosphonic acids as transition state analog inhibitors is a powerful strategy in medicinal chemistry. tandfonline.comtandfonline.comresearchgate.netoup.com The tetrahedral phosphonate group is an excellent mimic of the putative tetrahedral transition state or intermediate that forms during the enzymatic hydrolysis of a peptide bond. tandfonline.comoup.com This principle has been successfully applied to develop potent inhibitors for a wide range of proteases and peptide ligases. tandfonline.comtandfonline.com

Specific Enzyme Targets

Aminophosphonic acids have been shown to inhibit a variety of specific enzymes, including:

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): This enzyme is a key component of the non-mevalonate pathway for isoprene (B109036) biosynthesis in many bacteria and parasites, making it an attractive drug target. rsc.orgnih.govresearchgate.net Analogs of the natural product FR900098, which contain a phosphonic acid group, have been synthesized and shown to be potent inhibitors of DXR. rsc.orgresearchgate.netnih.gov Lipophilic phosphonates have also been developed as a new class of DXR inhibitors. nih.gov

Alanine (B10760859) Racemase: This enzyme is essential for bacterial cell wall biosynthesis. nih.gov (1-Aminoethyl)phosphonic acid is a time-dependent inactivator of alanine racemase from Gram-positive bacteria. nih.goviaea.org It forms a stable external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the active site, rendering the enzyme inactive. nih.gov

8-Amino-7-oxopelargonate Synthase: This enzyme catalyzes the first committed step in biotin (B1667282) biosynthesis in microorganisms and plants. nih.govwikipedia.orgnih.gov The phosphonate derivative of the reaction intermediate, (+/-)-8-amino-7-oxo-8-phosphonononaoic acid, is a potent slow-binding and competitive inhibitor of this enzyme. nih.gov

Collagenase: N-phosphonoalkyl dipeptides have been synthesized and evaluated as inhibitors of human collagenase. sigmaaldrich.com

Enzymatic Transformations of Phosphonates and Aminophosphonates

Bacteria have evolved specific enzymatic pathways to metabolize phosphonates, which contain a highly stable carbon-phosphorus (C-P) bond. nih.govresearchgate.net These pathways allow bacteria to utilize phosphonates as a source of phosphorus, especially under conditions of phosphate (B84403) starvation. nih.govmpg.de There are three main enzymatic mechanisms for C-P bond cleavage: hydrolysis, oxidation, and a radical-mediated process carried out by the C-P lyase complex. researchgate.netmpg.de

PhnO (Aminoalkylphosphonic Acid N-Acetyltransferase) Activity and Mechanism

The phnO gene, found in bacteria such as Escherichia coli and Salmonella enterica, encodes an enzyme called aminoalkylphosphonic acid N-acetyltransferase. nih.govplos.orguniprot.org This enzyme is a member of the GCN5-related N-acetyltransferase (GNAT) family. nih.gov

Substrate Specificity and Function: PhnO acetylates a variety of aminoalkylphosphonic acids, including 3-aminopropylphosphonic acid, using acetyl-CoA as the acetyl donor. plos.orguniprot.org In E. coli, this N-acetylation is crucial for the utilization of certain aminoalkylphosphonates as a phosphorus source via the C-P lyase pathway. plos.orguniprot.org The acetylation also serves to detoxify some aminophosphonates that can be harmful to the cell, such as (S)-1-aminoethylphosphonate, an analog of D-alanine. plos.orgnih.gov

Kinetic Mechanism: Kinetic studies of PhnO from S. enterica have revealed that the enzyme follows an ordered, sequential kinetic mechanism. nih.gov Acetyl-CoA binds to the enzyme first, followed by the aminoalkylphosphonate substrate. nih.govrhea-db.org The amine group of the substrate then attacks the thioester of acetyl-CoA, forming a tetrahedral intermediate which subsequently collapses to generate the N-acetylated product and coenzyme A. nih.gov Uniquely among the GNAT family of acetyltransferases, PhnO requires a divalent metal ion for its activity. nih.gov

(S)-2-Hydroxypropylphosphonate Epoxidase (HppE) Catalysis

Influence on Amino Acid Metabolism

This compound and related aminophosphonates are structural analogues of natural amino acids, where a phosphonic acid group replaces the carboxylic acid moiety. wikipedia.orgresearchgate.net This structural similarity allows them to interact with and, in many cases, inhibit enzymes that are involved in amino acid metabolism. wikipedia.orgresearchgate.net By acting as antagonists of amino acids, these compounds can significantly affect the physiological activity of cells. wikipedia.orgresearchgate.net

For instance, this compound is the active component in the fungicide ampropylfos, which is effective against plant pathogenic Aphanomyces species by reducing mycelial growth. tandfonline.com The mechanism of action is likely tied to its interference with essential amino acid metabolic pathways in the pathogen.

Studies on the closely related compound, 2-aminoethylphosphonic acid (AEP), have shown that it can be a substrate for AEP-aminotransferase, an enzyme that normally catalyzes the transamination of AEP to produce alanine and phosphonoacetaldehyde (B103672). psu.edu The ability of this aminophosphonate to be recognized and processed by a transaminase highlights a direct interaction with amino acid metabolism. Given the structural similarity, it is plausible that this compound could similarly interact with and potentially inhibit various aminotransferases, thereby disrupting the synthesis and degradation of amino acids. For example, some aminophosphonates have been shown to inhibit alanine transaminase. smolecule.com The phosphinic acid analog of glutamate, phosphinothricin, is a potent inhibitor of glutamine synthetase, a key enzyme in nitrogen metabolism. researchgate.netkyushu-u.ac.jp These examples underscore the potential of this compound to influence amino acid metabolism by targeting enzymes that recognize amino acid substrates.

Biological Activities and Potential Research Applications

Modulation of Receptor Systems

1-Aminopropylphosphonic acid derivatives have been shown to interact with important receptor systems in the body, including GABA receptors and Sphingosine-1-Phosphate (S1P) receptors, suggesting their potential in neuroscience and immunology research.

While the primary subject is this compound, a closely related analog, 3-aminopropylphosphonic acid (3-APPA), serves as a key example of how aminophosphonic acids interact with the GABAergic system. 3-APPA is a phosphonic acid analog of gamma-aminobutyric acid (GABA) and functions as a selective agonist for GABAB receptors. medchemexpress.commedchemexpress.commedchemexpress.com It is considered a partial agonist at these sites. zfin.orgebi.ac.uk

Research has demonstrated that 3-APPA can inhibit the binding of the radiolabeled GABAB agonist, ³H-baclofen, in rat cerebellar membranes, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 1.5 μM. medchemexpress.com In functional assays, 3-APPA induces relaxation in isolated guinea pig ileum longitudinal muscle. caymanchem.com The agonist sensitivity of GABAB receptors in the amphibian retina has been characterized in the order of 3-aminopropylphosphinic acid > baclofen (B1667701) >> 3-aminopropylphosphonic acid, indicating that 3-APPA is less potent than other agonists in this specific preparation.

| Compound | Receptor Target | Activity | Observed Effect | IC₅₀ | Reference |

|---|---|---|---|---|---|

| 3-Aminopropylphosphonic Acid (3-APPA) | GABAB | Partial Agonist | Inhibition of ³H-baclofen binding | 1.5 µM | medchemexpress.com |

| 3-Aminopropylphosphinic Acid | GABAB | Agonist | Inhibition of cholinergic twitch contraction in guinea-pig ileum | 1.84 µM | nih.gov |

Derivatives of aminopropylphosphonic acid have been identified as potent agonists for the Sphingosine-1-Phosphate (S1P) receptors. ebi.ac.uk Specifically, a class of compounds known as 3-(N-alkyl)aminopropylphosphonic acids act as agonists at four of the five known S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅). nih.govscripps.eduresearchgate.net These receptors are crucial regulators of numerous physiological processes, including lymphocyte trafficking and vascular function. researchgate.netnih.gov

The development of S1P receptor agonists with specific subtype selectivity is a key area of research, as different subtypes mediate distinct physiological effects. For instance, agonism at the S1P₁ receptor is primarily responsible for the desired immunomodulatory effect of reducing circulating lymphocytes. researchgate.net However, activation of the S1P₃ receptor has been linked to adverse cardiovascular effects, such as hypertension. plos.org

Research efforts have focused on designing agonists that are selective for S1P₁ over S1P₃ to enhance the therapeutic window. scripps.eduplos.org Studies comparing S1P receptor agonists have demonstrated that acute bradycardia is mediated by S1P₁ receptor activation, whereas sustained hypertension is principally associated with the activation of the S1P₃ receptor subtype. plos.org The elucidation of the S1P₁ crystal structure provides a powerful tool for designing subtype-specific ligands. researchgate.netnih.gov

| Compound Class/Example | Receptor Target | Activity | Functional Implication | Reference |

|---|---|---|---|---|

| 3-(N-Alkyl)aminopropylphosphonic acids | S1P₁, S1P₃, S1P₄, S1P₅ | Agonist | Broad agonism across multiple subtypes | nih.govscripps.edu |

| S1P₁-selective agonists | S1P₁ | Agonist | Induces lymphopenia (immunomodulation), associated with bradycardia | researchgate.netplos.org |

| S1P₃-selective agonists | S1P₃ | Agonist | Associated with hypertension | plos.org |

Sphingosine-1-Phosphate (S1P) Receptor Agonism

Antimicrobial and Antiviral Activities

This compound and its derivatives have demonstrated notable antimicrobial properties, inhibiting the growth of various bacteria and fungi. However, its antiviral activity appears to be limited.

Research has indicated that this compound possesses antibacterial activity, particularly against Gram-positive bacteria. vulcanchem.com Furthermore, when aminopropylphosphonic acid (referred to as PrAmPhonic) is grafted onto a styrene-divinylbenzene copolymer, it exhibits significant antimicrobial effects. mdpi.com These functionalized polymers have shown in vitro activity against Staphylococcus aureus, Escherichia coli, Bacillus cereus, and Pseudomonas aeruginosa. epa.gov In comparative studies, the PrAmPhonic-grafted copolymer demonstrated the best antibacterial activity among the tested samples. epa.gov

Other related compounds, such as phosphono dipeptides containing 1-amino-1-methylethanephosphonic acid, have shown marked in vitro activity against Escherichia coli and Serratia marcescens strains. nih.gov

A significant application of this compound is in the form of Ampropylfos, which is the racemic mixture (RS)-1-aminopropylphosphonic acid. Ampropylfos is recognized for its potent antifungal activity, especially against oomycetes of the genus Aphanomyces. researchgate.netnih.goviucngisd.org These water molds are responsible for devastating diseases in aquatic life, such as crayfish plague caused by Aphanomyces astaci. nih.goviucngisd.org

Studies have shown that Ampropylfos effectively reduces the mycelial growth of several Aphanomyces species, including A. astaci, A. euteiches (a pathogen of peas), and A. stellatus. researchgate.netscispace.comresearchgate.net It also significantly reduces the production of zoospores, which are the motile spores responsible for spreading the infection. researchgate.netscispace.comresearchgate.net In the case of A. euteiches, Ampropylfos was also found to reduce the formation of oospores, the sexual resting spores. researchgate.net

| Compound | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Ampropylfos ((RS)-1-aminopropylphosphonic acid) | Aphanomyces astaci | Reduced mycelial growth and zoospore numbers | researchgate.netscispace.comresearchgate.net |

| Ampropylfos ((RS)-1-aminopropylphosphonic acid) | Aphanomyces euteiches | Reduced mycelial growth and oospore formation | researchgate.netscispace.comresearchgate.net |

| Ampropylfos ((RS)-1-aminopropylphosphonic acid) | Aphanomyces stellatus | Reduced mycelial growth and zoospore numbers | researchgate.netscispace.comresearchgate.net |

Regarding antiviral potential, studies on aminopropyl phosphonate (B1237965) nucleosides revealed only weak activity against the herpes virus. cas.cz Other research on related acyclic nucleoside phosphonates found them to be inactive against a broad spectrum of DNA and RNA viruses at the concentrations tested. d-nb.info

Antineoplastic and Anticancer Research

Derivatives of aminophosphonic acids have demonstrated potential as anticancer agents. nih.gov Research has shown that these compounds can exhibit cytotoxic effects on various tumor cell lines, suggesting a role in cancer therapy. nih.gov

Inhibition of Tumor Cell Proliferation in vitro

Studies have evaluated the in vitro antiproliferative effects of various aminophosphonate derivatives on different cancer cell lines. One study investigating twelve new aminophosphonate derivatives found that several exhibited pronounced and even selective cytostatic effects against skin, lung, breast, and prostate tumor cell cultures. nih.gov

A particular phosphinoylmethyl-aminophosphonate derivative, compound 2e , was notable for its significant cytostatic effect on the MDA-MB 231 breast adenocarcinoma cell line and an even more potent effect on PC-3 prostatic carcinoma cells. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for these derivatives were found to be in a similar range to those from previous studies (22.9–352.9 µM and 29.4–169.2 µM). nih.gov The study highlighted that carcinoma cultures from Ebc-1, MDA-MB231, and A431 cells were generally sensitive to these compounds, with significant inhibition observed at concentrations between 50 and 100 μM. nih.gov

Table 1: Cytostatic Effects of Selected Aminophosphonate Derivatives

| Compound | Cell Line | Effect | IC₅₀ Range (µM) |

|---|---|---|---|

| 2e (phosphinoylmethyl-aminophosphonate) | MDA-MB 231 (Breast Adenocarcinoma) | Significant cytostatic effect | 29.4–169.2 |

| 2e (phosphinoylmethyl-aminophosphonate) | PC-3 (Prostatic Carcinoma) | More effective than on MDA-MB 231 | 29.4–169.2 |

| 2d (phenyl analog of 2e) | MDA-MB 231 (Breast Adenocarcinoma) | Similar effect to compound 2e | 29.4–169.2 |

| Various Derivatives | Ebc-1, MDA-MB231, A431 | Significant inhibition | 50-100 (concentration range) |

Data sourced from a study on the cytotoxic activity of α-aminophosphonic derivatives. nih.gov

Other Biologically Relevant Activities

Beyond direct anticancer effects, this compound and its analogs are utilized in various biological research applications due to their structural similarity to amino acids.

Peptide Analogs in Biological Systems

α-Amino phosphonic acids, including this compound, are considered valuable substitutes for amino carboxylic acids in biological contexts. sigmaaldrich.com Their structural resemblance allows them to act as mimetics of amino acids, which can be incorporated into peptides to create peptide analogs. sigmaaldrich.comresearchgate.net These analogs are useful for studying the structure-activity relationships of peptides and for developing enzyme inhibitors, as the phosphonic acid group is not easily hydrolyzed by enzymes that typically cleave peptide bonds. researchgate.netnih.gov The biological properties of these peptide analogs are strongly influenced by the stereochemistry (the absolute configuration) of the α-carbon. sigmaaldrich.com

Haptens for Catalytic Antibody Generation

This compound derivatives have been employed as haptens in the generation of catalytic antibodies. sigmaaldrich.com A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. By designing haptens that mimic the transition state of a chemical reaction, scientists can generate antibodies that are capable of catalyzing that reaction. sigmaaldrich.comnih.gov This approach has been used to create antibodies that can cleave or form specific chemical bonds, with potential applications in therapeutics, such as in the context of AIDS research. google.com

Metabolic Regulation and Signal Transduction Pathway Interference

Aminophosphonates can act as antagonists of amino acids, thereby inhibiting enzymes involved in amino acid metabolism and affecting the cell's physiological activity. researchgate.net This interference with metabolic pathways is a key aspect of their biological effects.

In cancer research, understanding the metabolic microenvironment of tumors is crucial. Tumors often exhibit an acidic extracellular pH (pHe) due to increased glycolysis. aacrjournals.orgaacrjournals.org The PI3K/Akt/mTOR signaling pathway is a key regulator of cellular metabolism and is often upregulated in cancer. researchgate.netsnmjournals.org While direct studies on this compound's role in this specific pathway are not detailed, compounds that interfere with intracellular pH (pHi) regulation are being explored as a potential class of anticancer drugs. nih.gov For instance, the weak base chemotherapeutic doxorubicin's efficacy can be influenced by the pH gradient across the cell membrane. nih.gov The ability of some cancer cells to adapt to acidic environments by upregulating proteins like LAMP-2 highlights the complexity of targeting tumor metabolism. nih.gov

Development of Research Tools for Biochemical Assays

3-Aminopropylphosphonate (3-APP), a related compound, has been utilized as a research tool for measuring the extracellular pH (pHe) of tumors using ³¹P magnetic resonance spectroscopy (MRS). aacrjournals.orgphysiology.org This non-invasive technique allows for the simultaneous measurement of both intracellular and extracellular pH, providing valuable insights into the tumor microenvironment. physiology.org Accurate measurement of the pH gradient in tumors is significant for developing and evaluating cancer therapies like chemotherapy and hyperthermia, which can be pH-sensitive. physiology.org For example, studies have used 3-APP to demonstrate that oral administration of sodium bicarbonate can increase the peritumoral pH, which in turn can inhibit tumor growth and local invasion. aacrjournals.orgaacrjournals.org In one study, RIF-1 tumors were shown to maintain a steady-state intracellular pH of 7.25 and an extracellular pH of 6.66. physiology.org Another study observed that in bicarbonate-treated tumors, the average pHe increased to 7.4 ± 0.06 from a control value of 7.0 ± 0.11, while the intracellular pH remained largely unaffected. aacrjournals.org

Analytical Techniques for Characterization and Quantification

Chromatographic Methods

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a polar compound like 1-aminopropylphosphonic acid, both high-performance liquid chromatography and gas chromatography are utilized, often requiring a derivatization step to improve analytical performance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile, polar compounds like aminophosphonic acids. nih.gov Due to the high polarity and poor retention of these compounds on conventional reversed-phase columns, derivatization is a common strategy to enhance their chromatographic behavior and detection. amazonaws.comresearchgate.net This process involves reacting the analyte with a reagent to form a less polar, more easily detectable derivative.

For instance, a common approach involves pre-column derivatization. researchgate.net Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to react with the amino group, allowing for sensitive fluorescence detection. nih.govnih.gov Another derivatizing agent, p-toluenesulfonyl chloride (TsCl), converts amino groups into tosyl derivatives, which can then be separated and analyzed. mdpi.com The separation is typically achieved on a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. mdpi.com

Table 1: Example HPLC Derivatization Reagents for Aminophosphonic Acids

| Derivatizing Agent | Target Functional Group | Common Detector | Reference |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amines | Fluorescence | nih.govnih.gov |

| p-toluenesulfonyl chloride (TsCl) | Primary/Secondary Amines | UV | mdpi.com |

| 1,2-naphthoquinone-4-sulfonate (NQS) | Primary/Secondary Amines | UV | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.com However, this compound is a non-volatile and highly polar molecule, making direct GC analysis challenging. Therefore, a derivatization step is essential to convert it into a volatile and thermally stable derivative suitable for GC analysis. mdpi.com

A common method involves methylation. Pyrolytic methylation in the hot GC injection port can convert alkylphosphonic acids into their corresponding methyl esters. nih.gov For example, a procedure for analyzing alkylphosphonic acids in aqueous samples involves ion-pair solid-phase extraction followed by methylation using phenyltrimethylammonium (B184261) hydroxide (B78521) (PTMAH) in the GC injector. nih.gov Another approach is derivatization with pentafluorobenzyl bromide (PFBBr) after sample extraction. osti.gov The resulting volatile derivatives can then be separated on a capillary column, such as a (5%-Phenyl)-methylpolysiloxane column, and detected. osti.gov

Chiral Chromatography for Enantiomeric Separation and Assignment

Since this compound is a chiral molecule, separating its enantiomers is crucial, particularly in pharmaceutical and biological contexts where different enantiomers can have distinct activities. researchgate.net Chiral chromatography is the primary technique for this purpose, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP). researchgate.net

Several types of CSPs have been successfully used for the enantioseparation of aminophosphonic acids. researchgate.net

Crown Ether-Based CSPs : These stationary phases can complex with primary amines, enabling the resolution of aminophosphonic acid racemates. nih.gov The separation mechanism involves the formation of diastereomeric complexes between the enantiomers and the chiral crown ether.

Polysaccharide-Based CSPs : Columns with derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD) are effective for separating enantiomers of derivatized aminophosphonic acids. researchgate.net The separation relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric fit within the chiral grooves of the polysaccharide structure.

Quinine-Derived Anion Exchangers : These CSPs are used for the direct liquid chromatographic separation of N-protected aminophosphonic acids. researchgate.netchiraltech.com The recognition mechanism is based on the ionic exchange between the protonated selector and the anionic analytes, supplemented by other intermolecular interactions. chiraltech.com

Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins or quinine (B1679958) carbamates, also provides a powerful alternative for achieving enantiomeric separation. nih.govnih.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is a powerful tool for molecular weight determination and structural elucidation based on fragmentation patterns. rsc.org For a compound like this compound, MS provides definitive identification.

When coupled with Gas Chromatography, the technique is known as GC-MS. This hyphenated technique combines the separation power of GC with the detection and identification capabilities of MS. nih.gov For the analysis of this compound, GC-MS requires prior derivatization to make the analyte volatile. nih.govosti.gov An improved ion-pair solid-phase extraction method has been reported for the analysis of alkylphosphonic acids, including methyl, ethyl, and propylphosphonic acids. nih.gov In this method, the analytes are converted to their methyl esters via pyrolytic methylation in the GC injection port and subsequently analyzed by GC-MS under electron impact (EI) ionization mode. nih.gov The resulting mass spectrum provides a unique "fingerprint" for the compound, with characteristic fragment ions that help confirm its structure. msu.edu

Table 2: Summary of GC-MS Derivatization for Alkylphosphonic Acids

| Derivatization Method | Reagent | Analyte Form | Key Benefit | Reference |

|---|---|---|---|---|

| Pyrolytic Methylation | Phenyltrimethylammonium hydroxide (PTMAH) | Methyl ester | Non-hazardous, efficient conversion in GC port | nih.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Creates volatile derivatives for many polar compounds | researchgate.net |

Spectroscopic Techniques for Structural Confirmation and Interaction Studies

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for studying its interactions with surfaces or other molecules. sum.edu.pl These techniques probe the interaction of electromagnetic radiation with the compound to provide information about its chemical bonds and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Binding Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, providing information about its vibrational modes and functional groups. rockymountainlabs.com It is particularly useful for analyzing how molecules like this compound bind to surfaces.